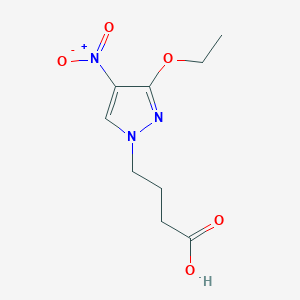

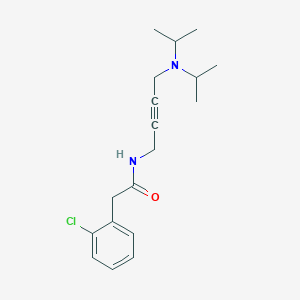

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

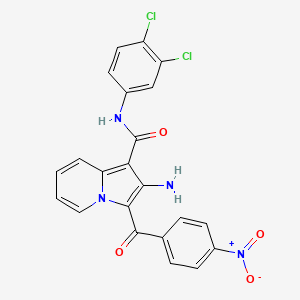

"4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid" is a compound of interest in the field of organic chemistry, particularly for its unique molecular structure that allows for a variety of chemical reactions and properties. Although specific studies directly on this compound are scarce, insights can be drawn from related pyrazole compounds and their derivatives.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of substituted pyrazoles with various reagents. For example, substituted 3-hydroxypyrazoles have been prepared based on ethyl esters of substituted acetoacetic acids and hydrazine hydrate, leading to the formation of various pyrazole derivatives (Rodinovskaya et al., 2003). These methodologies could potentially be adapted for the synthesis of "4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray diffraction analysis. For instance, the molecular and crystal structure of specific pyrazole derivatives has been determined, providing insights into the arrangement of atoms and the spatial configuration of the molecules (Shestopalov et al., 2003). These studies highlight the importance of molecular structure analysis in understanding the chemical behavior and potential applications of pyrazole compounds.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to a wide range of products with different properties. For example, the reaction of hydrazones with nitroolefins has been shown to produce 1,3,4-trisubstituted pyrazoles with reversed regioselectivity (Deng & Mani, 2008). These reactions are significant for synthesizing diverse pyrazole derivatives and understanding their reactivity patterns.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, crystallization behavior, and melting points, are crucial for their application in various fields. Studies on specific pyrazole compounds have provided insights into their crystal packing and hydrogen bonding patterns, which directly influence their physical properties (Kumarasinghe et al., 2009). Understanding these properties is essential for the development of pyrazole-based materials and compounds.

Aplicaciones Científicas De Investigación

1. Idiopathic Pulmonary Fibrosis Treatment

The compound (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a derivative of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, has been identified for potential use in treating idiopathic pulmonary fibrosis. It shows high affinity and selectivity for the αvβ6 integrin, crucial in lung tissue repair and fibrosis (Procopiou et al., 2018).

2. Antimicrobial and Antiinflammatory Activities

Pyrazole-based compounds, including those related to 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, have been studied for their antimicrobial and anti-inflammatory properties. These compounds have shown potential in combating various microbial strains and in reducing inflammation, suggesting their usefulness in therapeutic applications (Narayana et al., 2009).

3. Urease Inhibitors for Therapeutic Applications

In the search for effective urease inhibitors, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid (a related compound), have shown promising results. These molecules exhibit potent inhibitory potential and could be valuable in drug design programs targeting diseases associated with urease enzyme activity (Nazir et al., 2018).

4. Synthesis of Fluorescent Probes for Biological Imaging

Pyrazolyl-based anilines, similar to 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, have been synthesized and found to emit in the redshift region. These compounds hold potential for use as fluorescence probes in biological imaging, aiding in visualizing and tracking biological processes (Banoji et al., 2022).

5. Electrocatalysis and Light-Induced Processes

A study focused on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, explored its use in electrocatalysis and light-induced processes. This compound showed potential in optically gating synthetic ion channels, implying its utility in controlled release, sensing, and information processing applications (Ali et al., 2012).

Propiedades

IUPAC Name |

4-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c1-2-17-9-7(12(15)16)6-11(10-9)5-3-4-8(13)14/h6H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJJGBSDSHTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)